Cas no 1864072-34-3 (1-(Pyridin-2-yl)octan-1-amine hydrochloride)

1-(Pyridin-2-yl)octan-1-amine hydrochloride is a pyridine-derived amine compound with a linear octyl chain, commonly utilized in organic synthesis and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The pyridine moiety provides a versatile coordination site for metal complexes, making it valuable in catalysis and material science applications. The extended alkyl chain contributes to hydrophobic interactions, which can be leveraged in surfactant or lipid-based studies. This compound is characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes. Its structural features make it a useful intermediate in the development of bioactive molecules and functional materials.
1-(Pyridin-2-yl)octan-1-amine hydrochloride structure
1864072-34-3 structure
Product Name:1-(Pyridin-2-yl)octan-1-amine hydrochloride
CAS No:1864072-34-3
MF:C13H23ClN2
MW:242.788122415543
MDL:MFCD28126370
CID:5046194
PubChem ID:86262866
Update Time:2025-11-02

1-(Pyridin-2-yl)octan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(pyridin-2-yl)octan-1-amine hydrochloride
    • 1-pyridin-2-yloctan-1-amine;hydrochloride
    • 1-(Pyridin-2-yl)octan-1-amine hydrochloride
    • MDL: MFCD28126370
    • Inchi: 1S/C13H22N2.ClH/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-15-13;/h7-8,10-12H,2-6,9,14H2,1H3;1H
    • InChI Key: GLTDFKRSNNFYMC-UHFFFAOYSA-N
    • SMILES: Cl.NC(C1C=CC=CN=1)CCCCCCC

Computed Properties

  • Exact Mass: 242.1549764 g/mol
  • Monoisotopic Mass: 242.1549764 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 148
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • Molecular Weight: 242.79

1-(Pyridin-2-yl)octan-1-amine hydrochloride Pricemore >>

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Additional information on 1-(Pyridin-2-yl)octan-1-amine hydrochloride

1-(Pyridin-2-yl)octan-1-amine hydrochloride: A Promising Compound in Medicinal Chemistry and Drug Development

1-(Pyridin-2-yl)octan-1-amine hydrochloride, with the chemical formula C12H19N2·HCl and CAS number 1864072-34-3, represents a significant advancement in the field of medicinal chemistry. This compound, a hydrochloride salt of 1-(pyridin-2-yl)octan-1-amine, is characterized by its unique molecular structure and potential biological activities. Recent studies have highlighted its role in modulating various biological pathways, making it a candidate for therapeutic applications in multiple disease areas.

The synthesis of 1-(Pyridin-2-yl)octan-1-amine hydrochloride involves a series of chemical reactions that yield a stable and water-soluble compound. Its molecular structure consists of an octyl chain linked to a pyridine ring through an amine group, with the hydrochloride salt form enhancing its solubility and bioavailability. This structural feature is critical for its potential use in drug development, as it allows for efficient cellular uptake and interaction with target proteins.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 1-(Pyridin-2-yl)octan-1-amine hydrochloride exhibits significant activity against inflammatory pathways. The compound's ability to inhibit the NF-κB signaling pathway has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for autoimmune and inflammatory diseases. This finding aligns with the growing interest in targeting inflammatory mediators for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another study published in ACS Chemical Biology (2024) explored the role of 1-(Pyridin-2-yl)octan-1-amine hydrochloride in modulating the activity of protein kinases. The compound was found to selectively inhibit certain kinases involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent. These findings highlight the compound's versatility in targeting multiple biological processes, which is a key factor in its development as a multi-target drug candidate.

Despite its promising therapeutic potential, the synthesis and optimization of 1-(Pyridin-2-yl)octan-1-amine hydrochloride present several challenges. Researchers are actively exploring novel synthetic routes to improve the efficiency and scalability of its production. One recent approach involves the use of catalytic methods to enhance the selectivity of the amine coupling reaction, which is critical for obtaining the desired product with high purity.

The pharmacokinetic properties of 1-(Pyridin-2-yl)octan-1-amine hydrochloride are also under investigation. Studies have shown that the compound exhibits good oral bioavailability, which is essential for its use in drug development. However, further research is needed to determine its metabolic stability and potential interactions with other drugs, which are important considerations for its clinical application.

In the context of drug discovery, 1-(Pyridin-2-yl)octan-1-amine hydrochloride has attracted attention due to its ability to modulate multiple targets simultaneously. This property, known as multitargeting, is increasingly recognized as a valuable strategy in the development of complex diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with multiple pathways could lead to more effective therapeutic outcomes compared to traditional single-target drugs.

Recent advances in computational chemistry have also contributed to the understanding of 1-(Pyridin-2-yl)octan-1-amine hydrochloride's biological activity. Molecular docking studies have predicted its binding affinity to various protein targets, providing insights into its mechanism of action. These computational models are valuable tools for optimizing the compound's structure to enhance its efficacy and reduce potential side effects.

The safety profile of 1-(Pyridin-2-yl)octan-1-amine hydrochloride is another critical aspect of its development. Preclinical studies have indicated that the compound is well-tolerated in animal models, with minimal toxicity observed at therapeutic doses. However, further toxicological evaluations are necessary to ensure its safety for human use, particularly in long-term treatment scenarios.

As the field of medicinal chemistry continues to evolve, compounds like 1-(Pyridin-2-yl)octan-1-amine hydrochloride are becoming increasingly important in the search for novel therapeutic agents. The compound's unique structural features and biological activities position it as a promising candidate for further research and development. Ongoing studies are focused on expanding its therapeutic applications and optimizing its properties for clinical use.

In conclusion, 1-(Pyridin-2-yl)octan-1-amine hydrochloride represents a significant advancement in medicinal chemistry with potential applications in multiple therapeutic areas. Its unique molecular structure and biological activities make it a valuable candidate for further research and development. As new studies continue to uncover its properties and mechanisms of action, the compound is poised to play a key role in the future of drug discovery and therapeutic innovation.

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